![molecular formula C25H23N3O5S B2959414 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252824-99-9](/img/structure/B2959414.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment Research
This compound has shown promise in the field of oncology, particularly in the treatment of tumors experiencing glucose starvation. It has been identified as a derivative of amuvatinib, which is known to inhibit mitochondrial membrane potential . This inhibition is crucial because tumor cells often rely on mitochondria for survival under glucose-starved conditions, making this compound a potential candidate for antitumor activity .
Metabolic Pathway Studies
The compound’s ability to affect mitochondrial function suggests it could be used to study metabolic pathways in cancer cells. By understanding how cancer cells adapt to low glucose conditions, researchers can explore therapeutic strategies that target these adaptive pathways .
Drug Development
As a derivative of amuvatinib, this compound could be further optimized to create more active analogs. This optimization process involves understanding the structure-activity relationships, which could lead to the discovery of new anticancer agents.
Synthetic Lethality Research
The compound’s selective toxicity towards glucose-starved tumor cells aligns with the concept of synthetic lethality. This approach targets specific weaknesses in cancer cells that are not present in normal cells, offering a therapeutic window for treatment .
Chemical Biology
In chemical biology, this compound could be used as a tool to dissect the role of the mTOR pathway and mitochondrial function under glucose starvation conditions. This can help in identifying novel targets for cancer therapy .
Pharmacokinetics and Dynamics
Research into the pharmacokinetics and dynamics of this compound could provide insights into its distribution, metabolism, and excretion, which are critical for drug development and therapeutic application .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which can predict how it interacts with various enzymes and receptors. This is important for designing drugs with high specificity and efficacy .
Cellular Signaling Pathways
Lastly, the compound can be used to study cellular signaling pathways, especially those related to cell survival under stress conditions. This can uncover new aspects of cell biology and disease pathology .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15-3-4-18(9-16(15)2)12-28-24(30)23-19(7-8-34-23)27(25(28)31)13-22(29)26-11-17-5-6-20-21(10-17)33-14-32-20/h3-10,19,23H,11-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVZIPUUMTVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。